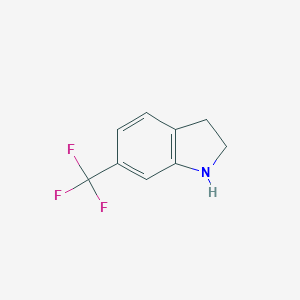

6-(Trifluoromethyl)indoline

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(trifluoromethyl)-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3N/c10-9(11,12)7-2-1-6-3-4-13-8(6)5-7/h1-2,5,13H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWBVZCBWSHFMLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20436423 | |

| Record name | 6-(Trifluoromethyl)indoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20436423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181513-29-1 | |

| Record name | 6-(Trifluoromethyl)indoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20436423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(Trifluoromethyl)indoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Physicochemical properties of 6-(Trifluoromethyl)indoline

An In-depth Technical Guide to the Physicochemical Properties of 6-(Trifluoromethyl)indoline

Introduction

This compound is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The indoline scaffold is a core structure in many biologically active molecules, and the incorporation of a trifluoromethyl (-CF3) group at the 6-position profoundly influences its physicochemical properties. The -CF3 group is a powerful bioisostere for a methyl group but imparts unique electronic characteristics, enhances metabolic stability, and increases lipophilicity, making it a valuable substituent in the design of novel therapeutic agents.[1][2]

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. It consolidates predicted and available data, outlines standard experimental protocols for property determination, and illustrates key conceptual relationships through diagrams.

Physicochemical Properties

The properties of this compound are summarized below. The data is a combination of reported values and computational predictions.

| Property | Value | Source |

| CAS Number | 181513-29-1 | [3][4] |

| Molecular Formula | C₉H₈F₃N | [4] |

| Molecular Weight | 187.16 g/mol | [4] |

| Appearance | White to light yellow solid | [3] |

| Boiling Point | 221.4 ± 40.0 °C (Predicted) | [3] |

| Density | 1.264 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 4.10 ± 0.20 (Predicted) | [3] |

| LogP (Octanol/Water) | 2.6734 | [4] |

| Topological Polar Surface Area (TPSA) | 12.03 Ų | [4] |

| Hydrogen Bond Acceptors | 1 | [4] |

| Hydrogen Bond Donors | 1 | [4] |

| Rotatable Bonds | 0 | [4] |

Structural Identifiers

-

SMILES: FC(C1=CC2=C(C=C1)CCN2)(F)F[4]

-

InChI Key: WWBVZCBWSHFMLP-UHFFFAOYSA-N

Influence of the Trifluoromethyl Group

The trifluoromethyl group is a strong electron-withdrawing substituent, which significantly alters the electronic and physical properties of the indoline ring system. This influence is critical for its application in drug design.

References

An In-depth Technical Guide to the Spectral Analysis of 6-(Trifluoromethyl)indoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(Trifluoromethyl)indoline is a fluorinated heterocyclic compound with potential applications in medicinal chemistry and materials science. The introduction of a trifluoromethyl group can significantly alter the physicochemical and biological properties of the parent indoline scaffold, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Accurate spectral characterization is crucial for the unambiguous identification and quality control of this compound. This guide provides a summary of expected spectral data and detailed experimental protocols for its determination.

Predicted and Estimated Spectral Data

The following tables summarize the predicted and estimated spectral data for this compound. This data is derived from computational predictions and comparison with the known spectral data of 6-(trifluoromethyl)indole and other substituted indolines.

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~7.2-7.4 | m | 2H | Aromatic CH (H-4, H-5) |

| ~6.8-7.0 | d | 1H | Aromatic CH (H-7) |

| ~4.0 (broad s) | s | 1H | NH |

| ~3.6 | t | 2H | CH₂ (H-2) |

| ~3.1 | t | 2H | CH₂ (H-3) |

Table 2: Estimated ¹³C NMR Spectral Data for this compound in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~150-152 | C-7a |

| ~130-132 | C-3a |

| ~124 (q, J ≈ 270 Hz) | CF₃ |

| ~125-127 | C-5 |

| ~122-124 (q, J ≈ 32 Hz) | C-6 |

| ~118-120 | C-4 |

| ~108-110 | C-7 |

| ~47-49 | C-2 |

| ~30-32 | C-3 |

Table 3: Estimated IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3300 | Medium, Sharp | N-H Stretch |

| ~3000-2850 | Medium | C-H Stretch (Aliphatic) |

| ~1620-1600 | Medium | C=C Stretch (Aromatic) |

| ~1350-1100 | Strong | C-F Stretch |

| ~1300-1200 | Medium | C-N Stretch |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion |

| 187 | [M]⁺ |

| 186 | [M-H]⁺ |

| 168 | [M-F]⁺ |

| 118 | [M-CF₃]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectral data for this compound.

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a spectral width of approximately 16 ppm.

-

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with a spectral width of approximately 250 ppm.

-

Use a proton-decoupled pulse sequence.

-

A longer relaxation delay (2-5 seconds) and a larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

3.2. Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation:

-

Thin Film (for oils): Place a drop of the neat liquid between two sodium chloride or potassium bromide plates.

-

KBr Pellet (for solids): Mix a small amount of the solid sample (~1-2 mg) with ~100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the pure KBr pellet.

-

Place the sample in the spectrometer and record the sample spectrum.

-

The final spectrum is obtained by subtracting the background spectrum from the sample spectrum.

-

Typically, spectra are collected in the range of 4000-400 cm⁻¹.

-

3.3. Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer, such as a gas chromatograph-mass spectrometer (GC-MS) or a liquid chromatograph-mass spectrometer (LC-MS), equipped with an electron ionization (EI) or electrospray ionization (ESI) source.

-

Sample Preparation:

-

GC-MS: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

LC-MS (ESI): Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile) at a concentration of approximately 0.1-1 mg/mL.

-

-

Data Acquisition:

-

GC-MS (EI): Inject the sample into the GC. The separated components will be introduced into the mass spectrometer and ionized by a 70 eV electron beam. The mass analyzer will scan a mass range (e.g., m/z 40-500) to detect the molecular ion and fragment ions.

-

LC-MS (ESI): Infuse the sample solution directly or via an LC system into the ESI source. The sample will be ionized by applying a high voltage. The mass analyzer will scan the desired mass range to detect the protonated molecule [M+H]⁺ (in positive ion mode) or the deprotonated molecule [M-H]⁻ (in negative ion mode).

-

Visualizations

The following diagrams illustrate the workflow for spectral characterization and the structural relationship between 6-(trifluoromethyl)indole and this compound.

Caption: Experimental workflow for the synthesis and spectral characterization of a target compound.

Caption: Structural and expected spectral differences between 6-(trifluoromethyl)indole and this compound.

In-Depth Technical Guide to 6-(Trifluoromethyl)indoline (CAS: 181513-29-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, safety information, and synthetic applications of 6-(Trifluoromethyl)indoline. This compound is a key heterocyclic building block in medicinal chemistry, primarily utilized as an intermediate in the development of novel therapeutic agents.

Chemical and Physical Properties

This compound is a substituted indoline molecule. The presence of the trifluoromethyl group significantly influences its electronic properties, lipophilicity, and metabolic stability, making it a valuable moiety in drug design.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 181513-29-1 | [2] |

| Molecular Formula | C₉H₈F₃N | [2] |

| Molecular Weight | 187.16 g/mol | [2] |

| IUPAC Name | 6-(trifluoromethyl)-2,3-dihydro-1H-indole | ChemScene |

| Synonyms | 6-TRIFLUOROMETHYL-2,3-DIHYDRO-1H-INDOLE | [2] |

| Appearance | White to light yellow solid | ChemicalBook |

| Boiling Point | 221.4 ± 40.0 °C (Predicted) | ChemicalBook |

| Density | 1.264 ± 0.06 g/cm³ (Predicted) | ChemicalBook |

| pKa | 4.10 ± 0.20 (Predicted) | ChemicalBook |

| Storage Temperature | 2-8°C, protect from light | ChemicalBook |

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Table 2: GHS Safety and Hazard Information

| Hazard Class | Pictogram | Signal Word | Hazard Statement(s) |

| Acute Toxicity, Oral (Category 4) | Warning | H302: Harmful if swallowed | |

| Skin Irritation (Category 2) | Warning | H315: Causes skin irritation | |

| Eye Irritation (Category 2A) | Warning | H319: Causes serious eye irritation | |

| STOT - Single Exposure (Category 3) | Warning | H335: May cause respiratory irritation | |

| Hazardous to the aquatic environment, long-term (Chronic, Category 2) | (none) | H411: Toxic to aquatic life with long lasting effects |

Precautionary Statements:

-

Prevention: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P273 (Avoid release to the environment), P280 (Wear protective gloves/ eye protection/ face protection).

-

Response: P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P391 (Collect spillage).

-

Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).

Applications in Drug Development

This compound serves as a critical starting material for the synthesis of complex heterocyclic compounds with significant pharmacological activity. Its trifluoromethyl-substituted indoline core is a feature in molecules designed to inhibit key biological targets.

Aldosterone Synthase (CYP11B2) Inhibitors

Pathologically elevated levels of aldosterone are linked to cardiovascular diseases like hypertension and heart failure.[3] Aldosterone synthase (CYP11B2), a cytochrome P450 enzyme, is responsible for the final step in aldosterone biosynthesis.[3] Selective inhibition of CYP11B2 is a promising therapeutic strategy.[3] Various indoline-based compounds have been developed as potent and selective CYP11B2 inhibitors, and this compound is a key precursor for such molecules.[3]

Dengue Virus (DENV) Inhibitors

Dengue fever is a major global health concern with no specific antiviral treatments available.[1] Research has focused on developing small molecules that can inhibit viral replication. Substituted indoline derivatives have been identified as potent inhibitors of dengue virus replication.[1] this compound is explicitly cited in patent literature as a starting material for the synthesis of these antiviral compounds.[1]

Experimental Protocols

The primary reaction involving this compound in synthetic workflows is the functionalization of the nitrogen atom, typically through acylation or alkylation, to build more complex molecules.

Example Protocol: N-Acylation for the Synthesis of a Dengue Virus Inhibitor Intermediate

The following protocol is adapted from patent EP 3 436 437 B1, describing the synthesis of 2-(4-chlorophenyl)-1-(6-(trifluoromethyl)indolin-1-yl)ethan-1-one, an intermediate for a dengue virus inhibitor.[1]

Reaction Scheme:

Materials:

-

This compound (CAS: 181513-29-1)

-

2-(4-chlorophenyl)acetic acid

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (N,N-Dimethylformamide)

-

Water

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of this compound (3 g, 16.0 mmol) in DMF (75 mL), add 2-(4-chlorophenyl)acetic acid (3.53 g, 20.8 mmol).

-

Add HATU (9.1 g, 24.0 mmol) and diisopropylethylamine (7.95 mL, 48.1 mmol) to the mixture.

-

Stir the reaction mixture at room temperature for 12 hours.

-

Upon completion, add water to the reaction mixture to precipitate the product.

-

Filter the precipitate and collect the solid residue.

-

The crude product can be further purified by methods such as recrystallization or column chromatography as needed for subsequent steps.

Conclusion

This compound (CAS: 181513-29-1) is a valuable and versatile intermediate for drug discovery and development. Its unique physicochemical properties, imparted by the trifluoromethyl group, make it an attractive scaffold for creating potent and selective inhibitors for various therapeutic targets, including aldosterone synthase and dengue virus proteins. Proper safety precautions are essential when handling this compound. The synthetic protocols, particularly N-acylation, provide a robust foundation for its incorporation into complex molecular architectures, paving the way for the development of next-generation therapeutics.

References

Theoretical and Computational Studies of 6-(Trifluoromethyl)indoline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational approaches applicable to the study of 6-(trifluoromethyl)indoline, a fluorinated heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of dedicated research on this specific molecule, this document establishes a framework for its in-depth characterization. It draws upon established computational and experimental protocols for analogous compounds such as indole, indoline, and other trifluoromethyl-substituted heterocycles. This guide details the requisite methodologies for quantum chemical calculations, spectroscopic analysis, and data interpretation, presenting a pathway for a thorough investigation of the structural, electronic, and spectroscopic properties of this compound. The content herein is intended to serve as a foundational resource for researchers initiating studies on this and related molecules.

Introduction

Indoline and its derivatives are significant scaffolds in the development of pharmaceuticals and functional materials. The introduction of a trifluoromethyl (-CF3) group at the 6-position of the indoline core can profoundly influence the molecule's physicochemical and biological properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. A thorough understanding of the electronic structure, molecular geometry, and vibrational modes of this compound is crucial for its rational application in drug design and materials science.

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for elucidating these properties at the atomic level. In synergy with experimental techniques such as infrared (IR), Raman, nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectroscopy, a comprehensive characterization of this compound can be achieved. This guide outlines the theoretical and experimental workflows for such a characterization.

Molecular Properties and Data Presentation

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₈F₃N | ChemScene[1] |

| Molecular Weight | 187.16 g/mol | ChemScene[1] |

| Topological Polar Surface Area (TPSA) | 12.03 Ų | ChemScene[1] |

| LogP | 2.6734 | ChemScene[1] |

| Hydrogen Bond Acceptors | 1 | ChemScene[1] |

| Hydrogen Bond Donors | 1 | ChemScene[1] |

| Rotatable Bonds | 0 | ChemScene[1] |

Table 2: Theoretical Spectroscopic and Electronic Data (Representative)

The following table is a template for the types of data that would be generated from DFT calculations, based on studies of similar molecules. The values are hypothetical and for illustrative purposes only.

| Parameter | Calculated Value | Method/Basis Set |

| Optimized Geometry | ||

| C-N Bond Length (Pyrrolidine Ring) | e.g., 1.45 Å | e.g., B3LYP/6-311++G(d,p) |

| C-C Bond Length (Benzene Ring) | e.g., 1.39 Å | e.g., B3LYP/6-311++G(d,p) |

| C-CF₃ Bond Length | e.g., 1.50 Å | e.g., B3LYP/6-311++G(d,p) |

| Vibrational Frequencies | ||

| N-H Stretch | e.g., 3450 cm⁻¹ | e.g., B3LYP/6-311++G(d,p) |

| C-F Stretch (Symmetric) | e.g., 1150 cm⁻¹ | e.g., B3LYP/6-311++G(d,p) |

| Aromatic C-H Stretch | e.g., 3100 cm⁻¹ | e.g., B3LYP/6-311++G(d,p) |

| Electronic Properties | ||

| HOMO Energy | e.g., -6.5 eV | e.g., B3LYP/6-311++G(d,p) |

| LUMO Energy | e.g., -1.2 eV | e.g., B3LYP/6-311++G(d,p) |

| HOMO-LUMO Gap | e.g., 5.3 eV | e.g., B3LYP/6-311++G(d,p) |

| Dipole Moment | e.g., 3.5 D | e.g., B3LYP/6-311++G(d,p) |

Experimental and Computational Protocols

Computational Methodology

A standard and effective computational protocol for a molecule like this compound would involve Density Functional Theory (DFT) calculations.

Protocol for DFT Calculations:

-

Software: Gaussian, ORCA, or similar quantum chemistry software package.

-

Method: Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a common and reliable choice for organic molecules.

-

Basis Set: A Pople-style basis set such as 6-311++G(d,p) is recommended to provide a good balance between accuracy and computational cost, allowing for the inclusion of polarization and diffuse functions, which are important for describing the electronic structure of molecules with heteroatoms and electronegative groups.

-

Geometry Optimization: A full geometry optimization of the ground state of the molecule should be performed to find the lowest energy conformation.

-

Frequency Calculations: Following optimization, vibrational frequency calculations should be carried out at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (no imaginary frequencies) and to obtain the theoretical IR and Raman spectra.

-

Electronic Properties: Calculation of molecular orbitals (HOMO, LUMO), Mulliken charges, and the molecular electrostatic potential (MEP) to understand the electronic distribution and reactivity.

-

NMR and UV-Vis Spectra Simulation: Time-dependent DFT (TD-DFT) can be used to simulate the electronic absorption (UV-Vis) spectrum. The Gauge-Independent Atomic Orbital (GIAO) method is typically used for the prediction of NMR chemical shifts.

Experimental Protocols

Synthesis: The synthesis of this compound can be achieved through various established methods for the synthesis of substituted indolines, often involving the reduction of the corresponding indole or the cyclization of a suitably substituted aniline derivative.

Spectroscopic Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR: Samples are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Spectra are recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H). Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.

-

¹⁹F NMR: This is crucial for characterizing the trifluoromethyl group.

-

-

Infrared (IR) and Raman Spectroscopy:

-

FT-IR: Spectra can be recorded using KBr pellets for solid samples or as a thin film for liquids on a Fourier Transform Infrared spectrometer.

-

FT-Raman: Spectra are typically recorded on a Raman spectrometer using a laser excitation source (e.g., 1064 nm).

-

-

UV-Visible Spectroscopy:

-

The UV-Vis absorption spectrum is recorded by dissolving the compound in a suitable solvent (e.g., ethanol, cyclohexane) and measuring the absorbance over a range of wavelengths (typically 200-400 nm) using a spectrophotometer.

-

Mandatory Visualizations

Workflow for Theoretical and Experimental Characterization

Caption: Workflow for the integrated computational and experimental characterization of this compound.

Logical Relationship of Computational Analysis

References

Reactivity profile of the indoline core with a trifluoromethyl group

An In-depth Technical Guide to the Reactivity Profile of the Trifluoromethyl-Indoline Core

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indoline scaffold is a privileged core in medicinal chemistry, and its substitution with a trifluoromethyl (CF₃) group profoundly modifies its physicochemical properties and reactivity profile. The potent electron-withdrawing nature of the CF₃ group enhances metabolic stability and lipophilicity, making it a highly desirable feature in drug design.[1][2][3] This guide provides a detailed technical overview of the reactivity of the trifluoromethyl-indoline core, focusing on its electronic properties, functionalization at the aromatic ring and the nitrogen atom, and its applications in drug discovery.

Electronic Effects of the Trifluoromethyl Group

The reactivity of the trifluoromethyl-indoline core is governed by the interplay between two opposing electronic effects: the electron-donating mesomeric effect (+M) of the indoline nitrogen and the strong electron-withdrawing inductive effect (-I) of the trifluoromethyl group.[4]

-

Indoline Nitrogen (+M Effect): The lone pair of electrons on the nitrogen atom delocalizes into the aromatic ring, increasing electron density at the C5 and C7 positions (ortho and para to the nitrogen). This effect activates these positions towards electrophilic attack.

-

Trifluoromethyl Group (-I Effect): The high electronegativity of the fluorine atoms causes a strong inductive withdrawal of electron density from the aromatic ring.[4] This deactivates the entire ring, making it significantly less reactive towards electrophilic aromatic substitution (EAS) compared to unsubstituted indoline. The CF₃ group acts as a meta-director for incoming electrophiles.

The following diagram illustrates the dominant electronic influences on the indoline core.

Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution on the trifluoromethyl-indoline core is challenging due to the deactivating nature of the CF₃ group. However, the reaction is feasible, and the regioselectivity is determined by the combined directing effects of the nitrogen and the CF₃ substituent.

Regioselectivity

The outcome of EAS reactions depends on the position of the CF₃ group. The activating, ortho-, para-directing effect of the nitrogen often overrides the deactivating effect of the CF₃ group to control the position of substitution.

-

For 5-(Trifluoromethyl)indoline: The nitrogen directs electrophiles to C7 (ortho) and C6 (para, via resonance). The CF₃ group directs meta to itself, which would be C4 and C6. The effects converge at the C6 position , making it the most likely site for substitution, followed by C7.

-

For 6-(Trifluoromethyl)indoline: The nitrogen directs to C5 (para) and C7 (ortho). The CF₃ group directs meta to itself, at C5 and C7. The directing effects strongly reinforce at both the C5 and C7 positions .

The following table summarizes the predicted major products for common EAS reactions.

| Starting Material | Reaction | Reagents | Predicted Major Product Position |

| 5-(Trifluoromethyl)indoline | Bromination | Br₂, FeBr₃ or NBS | C6-Bromo |

| 5-(Trifluoromethyl)indoline | Nitration | HNO₃, H₂SO₄ | C6-Nitro |

| 5-(Trifluoromethyl)indoline | Friedel-Crafts Acylation | RCOCl, AlCl₃ | C6-Acyl |

| This compound | Bromination | Br₂, FeBr₃ or NBS | C5-Bromo and/or C7-Bromo |

Representative Experimental Protocol: Bromination of 5-(Trifluoromethyl)indoline

This protocol is adapted from general procedures for the bromination of deactivated aromatic systems.[5] The indoline nitrogen must first be protected to prevent side reactions and to further control regioselectivity.

-

Protection of Indoline Nitrogen:

-

Dissolve 5-(trifluoromethyl)indoline (1.0 eq) in dichloromethane (DCM, 0.2 M).

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine (1.5 eq) followed by the dropwise addition of acetic anhydride (1.2 eq).

-

Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis confirms the formation of N-acetyl-5-(trifluoromethyl)indoline.

-

Perform an aqueous work-up, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure. The crude product is often used directly in the next step.

-

-

Bromination:

-

Dissolve the crude N-acetyl-5-(trifluoromethyl)indoline (1.0 eq) in a suitable solvent like carbon tetrachloride or acetic acid (0.2 M).

-

Add N-Bromosuccinimide (NBS) (1.05 eq) in one portion.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC. Gentle heating (40-50 °C) may be required to drive the reaction to completion.

-

Upon completion, quench the reaction with aqueous sodium thiosulfate solution.

-

Extract the product with DCM or ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate.

-

-

Deprotection:

-

Dissolve the crude N-acetyl-6-bromo-5-(trifluoromethyl)indoline in a mixture of methanol and water (e.g., 5:1 v/v).

-

Add an excess of a base such as K₂CO₃ or LiOH (3.0-5.0 eq).

-

Heat the mixture to reflux for 4-8 hours until the acetyl group is cleaved.

-

Cool the reaction, neutralize with acid, and extract the final product, 6-bromo-5-(trifluoromethyl)indoline.

-

-

Purification:

-

Purify the final product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

-

Reactivity at the Indoline Nitrogen: N-Functionalization

N-alkylation and N-acylation are common reactions for the indoline core. The presence of a CF₃ group on the aromatic ring reduces the nucleophilicity of the indoline nitrogen due to its inductive electron withdrawal. Consequently, N-functionalization reactions typically require stronger bases or more reactive electrophiles compared to unsubstituted indoline.

General Workflow and Conditions

A standard and effective method for N-alkylation involves deprotonation of the N-H bond with a strong base to form a highly nucleophilic indolide anion, which then reacts with an alkylating agent.[6][7]

Representative Experimental Protocol: N-Benzylation of 5-(Trifluoromethyl)indoline

This protocol is adapted from established procedures for indole N-alkylation.[7]

-

Preparation: To a dry round-bottom flask under an inert nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq). Wash the NaH with anhydrous hexanes to remove the oil, decant the hexanes, and dry the NaH under vacuum.

-

Dissolution & Deprotonation: Add anhydrous N,N-Dimethylformamide (DMF, 0.3 M) to the NaH and cool the slurry to 0 °C. Add a solution of 5-(trifluoromethyl)indoline (1.0 eq) in anhydrous DMF dropwise.

-

Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen gas evolution ceases.

-

Alkylation: Cool the resulting indolide solution back to 0 °C. Add benzyl bromide (1.1 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction's progress by TLC. If the reaction is sluggish, gentle heating (e.g., 50 °C) may be applied.

-

Work-up: Once the reaction is complete, cool to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution. Dilute with water and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield pure 1-benzyl-5-(trifluoromethyl)indoline.

The following table provides examples of suitable alkylating agents for this protocol.

| Alkylating Agent | Reagent Class | Reactivity | Expected Yield |

| Methyl Iodide | Alkyl Halide | High | Good to High |

| Benzyl Bromide | Benzylic Halide | High | Good to High |

| Ethyl Bromoacetate | α-Halo Ester | Moderate | Moderate |

| Isopropyl Bromide | Sec-Alkyl Halide | Low | Low to Poor |

Applications in Drug Discovery: CGRP Receptor Antagonists

The trifluoromethyl-indoline motif is found in advanced pharmaceutical candidates. For example, the core structure of some calcitonin gene-related peptide (CGRP) receptor antagonists, used for the treatment of acute migraines, is derived from complex fluorinated indole/indoline scaffolds.[8] Ubrogepant is an FDA-approved drug in this class.

Mechanism of Action: CGRP is a neuropeptide that, when released, binds to its receptor on trigeminal neurons, leading to vasodilation and neurogenic inflammation, which are key events in a migraine attack. CGRP receptor antagonists physically block CGRP from binding to its receptor, thereby preventing these downstream signaling events.

The diagram below illustrates this simplified signaling pathway and the point of intervention.

Conclusion

The trifluoromethyl-indoline core presents a unique reactivity profile defined by the strong, deactivating inductive effect of the CF₃ group and the activating, directing effect of the indoline nitrogen. While functionalization via electrophilic aromatic substitution is challenging, it can be achieved with predictable regioselectivity by controlling reaction conditions and utilizing protecting groups. N-functionalization remains a robust method for derivatization, though it requires more forcing conditions than unsubstituted analogs. The valuable properties imparted by the CF₃ group ensure that this scaffold will continue to be a cornerstone in the design of next-generation therapeutics.

References

Electronic effects of the trifluoromethyl group on the indoline ring

An In-Depth Technical Guide to the Electronic Effects of the Trifluoromethyl Group on the Indoline Ring

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and synthetic pharmaceuticals. The strategic incorporation of fluorine-containing functional groups, particularly the trifluoromethyl (CF₃) group, has become a cornerstone of modern drug design. The CF₃ group can profoundly modulate a molecule's physicochemical and pharmacological properties, including its lipophilicity, metabolic stability, and receptor binding affinity.[1] Understanding the fundamental electronic effects of the CF₃ group on the indoline ring is therefore critical for rational drug design and development.

This technical guide provides a comprehensive analysis of these electronic effects, presenting quantitative data, detailed experimental protocols for their measurement, and visualizations of the underlying chemical principles. While experimental data specifically for substituted indolines is limited, the electronic properties of the indoline ring are closely approximated by N-alkyl, ortho-alkyl substituted anilines. Consequently, data from substituted aniline and benzene systems are utilized as robust models throughout this guide.

Core Electronic Principles of the Trifluoromethyl Group

The trifluoromethyl group is one of the most potent electron-withdrawing groups used in organic chemistry.[2] Its influence on the indoline ring is primarily governed by a combination of strong inductive effects and weak resonance effects.

-

Inductive Effect (-I): The high electronegativity of the three fluorine atoms creates a strong dipole moment, pulling electron density away from the attached carbon atom. This effect is transmitted through the sigma (σ) bonds of the indoline ring, decreasing the electron density on the aromatic system. This inductive withdrawal is the dominant electronic interaction of the CF₃ group.[2]

-

Resonance Effect (-R): The CF₃ group can participate in hyperconjugation, a weak resonance interaction. However, due to the high energy of C-F σ* orbitals, its ability to delocalize electrons via resonance is minimal compared to its powerful inductive pull. Therefore, for practical purposes in electrophilic aromatic substitution, it is treated as a deactivating group that acts almost exclusively through induction.

The net result is a significant reduction in the electron density of the indoline aromatic ring, which in turn lowers the basicity of the indoline nitrogen and deactivates the ring towards electrophilic attack.[3][4]

Quantitative Analysis of Electronic Effects

The electronic influence of the CF₃ group can be quantified using several key parameters, including Hammett constants, pKₐ values, and ¹⁹F NMR chemical shifts.

Hammett and Taft Substituent Constants

Hammett constants (σ) are a cornerstone of physical organic chemistry, quantifying the electron-donating or electron-withdrawing nature of a substituent on an aromatic ring. The constant is derived from the change in the acid dissociation constant of a substituted benzoic acid relative to benzoic acid itself.[5][6] Electron-withdrawing groups have positive σ values. The Taft polar constant (σ*) specifically measures the inductive/field effect.

Table 1: Hammett and Taft Constants for the Trifluoromethyl Group

| Constant | Value | Description |

| σₘ (meta) | 0.43 | Represents the inductive effect, as resonance is minimal at the meta position. |

| σₚ (para) | 0.54 | Represents the combined inductive and weak resonance effects. |

| σ * (Taft) | 0.92 | Quantifies the polar (inductive) effect of the group. |

Data sourced from compilations by Hansch et al.

Impact on Basicity (pKₐ Values)

The strong electron-withdrawing nature of the CF₃ group significantly reduces the basicity of the indoline nitrogen by decreasing the electron density available for protonation. This is reflected in a lower pKₐ value for the corresponding conjugate acid. The following table uses substituted anilines as a proxy to illustrate this effect.[3][7]

Table 2: pKₐ Values of Substituted Anilinium Ions

| Compound | Substituent Position | pKₐ | Change in Basicity (ΔpKₐ) |

| Aniline | - | 4.60 | - |

| m-Trifluoromethylaniline | meta | ~3.50 | -1.10 |

| p-Trifluoromethylaniline | para | ~3.07 | -1.53 |

pKₐ values are for the corresponding anilinium ions in aqueous solution.

¹⁹F NMR Chemical Shifts

The chemical shift of the fluorine nuclei in the CF₃ group is highly sensitive to the electronic environment of the molecule.[8] Electron density changes on the aromatic ring modulate the shielding of the fluorine atoms. Therefore, ¹⁹F NMR spectroscopy serves as a sensitive probe for the electronic effects within a series of substituted indolines. Deshielding (a shift to a higher frequency or less negative ppm value) generally corresponds to a more electron-poor environment at the point of attachment.[9][10]

Table 3: Representative ¹⁹F NMR Chemical Shifts

| Compound Type | Typical ¹⁹F Chemical Shift (δ, ppm) |

| Aromatic-CF₃ | -60 to -65 |

| Aliphatic-CF₃ | -65 to -75 |

Referenced to CFCl₃ at 0 ppm. The exact shift for a trifluoromethyl-indoline would depend on its substitution pattern and the solvent.

Visualizing Electronic Effects and Workflows

Graphviz diagrams are used to illustrate the flow of electronic effects, experimental procedures, and the resulting impact on chemical reactivity.

Experimental Protocols

Precise determination of the electronic parameters discussed above requires standardized experimental procedures.

Protocol for pKₐ Determination by Potentiometric Titration

This protocol is adapted for determining the basicity of a substituted indoline.

I. Materials and Equipment:

-

Calibrated pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

25 mL burette (Class A)

-

Volumetric flasks and pipettes

-

Trifluoromethyl-substituted indoline sample

-

Solvent (e.g., 70:30 ethanol-water mixture)

-

Standardized 0.05 M HCl titrant

-

Standard pH buffers (4.00, 7.00, 10.00)

II. Procedure:

-

Sample Preparation: Accurately weigh approximately 0.1 mmol of the trifluoromethyl-indoline and dissolve it in 25 mL of the solvent in a 50 mL beaker.[11]

-

pH Meter Calibration: Calibrate the pH meter according to the manufacturer's instructions using the standard pH 4.00, 7.00, and 10.00 buffers. Ensure the temperature compensation is active.[1]

-

Titration Setup: Place the beaker on the magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode into the solution. Ensure the electrode tip is submerged but does not interfere with the stir bar.

-

Initial Measurement: Record the initial pH of the indoline solution.

-

Titration: Begin adding the standardized HCl titrant from the burette in small increments (e.g., 0.10 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[12]

-

Endpoint Region: As the pH begins to change more rapidly (approaching the equivalence point), reduce the increment size (e.g., 0.05 mL or dropwise) to obtain a detailed titration curve. Continue the titration well past the equivalence point until the pH plateaus again.

-

Data Analysis: a. Plot the recorded pH values (y-axis) against the volume of HCl added (x-axis) to generate a titration curve. b. Determine the equivalence point, which is the point of maximum slope on the curve (inflection point). This can be found visually or by calculating the first derivative of the curve. c. The half-equivalence point occurs at exactly half the volume of titrant required to reach the equivalence point. d. The pKₐ of the conjugate acid of the indoline is equal to the pH of the solution at the half-equivalence point.[13]

-

Replication: Perform the titration at least in triplicate to ensure reproducibility and report the average pKₐ value with the standard deviation.[1]

Protocol for Hammett Constant (σ) Determination

Hammett constants are determined by comparing the pKₐ of a substituted compound to its unsubstituted parent in a defined reaction series. The ionization of substituted benzoic acids in water at 25°C is the standard reaction, for which the reaction constant (ρ) is defined as 1.00.[6]

I. Objective: To determine the σ value for a CF₃ group at a specific position on the indoline ring (by analogy with aniline).

II. Procedure:

-

Synthesize Analogs: Synthesize the unsubstituted parent compound (e.g., aniline) and the substituted compound of interest (e.g., m-trifluoromethylaniline).

-

Measure pKₐ Values: Using the potentiometric titration protocol described in section 4.1, carefully determine the pKₐ values for the anilinium ions of both the unsubstituted aniline (pKₐ,H) and the trifluoromethyl-substituted aniline (pKₐ,X) under identical conditions (solvent, temperature, ionic strength).[14]

-

Calculate Hammett Constant: a. First, determine the reaction constant (ρ) for the ionization of anilinium ions under your specific experimental conditions. This is done by measuring the pKₐ values for a series of anilines with known Hammett σ values (e.g., p-chloro, m-nitro, p-methoxy) and plotting (pKₐ,H - pKₐ,X) versus σ. The slope of this line is the reaction constant, ρ.[14] b. Once ρ is known, the Hammett constant for the trifluoromethyl substituent (σₓ) can be calculated using the Hammett equation: σₓ = (pKₐ,H - pKₐ,X) / ρ [15]

Conclusion and Implications for Drug Development

The trifluoromethyl group exerts a powerful and quantifiable electron-withdrawing effect on the indoline ring, primarily through induction. This effect leads to:

-

Decreased Basicity: A lower pKₐ of the indoline nitrogen, which can reduce off-target interactions at physiological pH and alter solubility profiles.

-

Ring Deactivation: A decreased reactivity of the aromatic ring towards electrophilic metabolism, potentially increasing the metabolic stability and half-life of a drug candidate.[4]

-

Modulation of Binding Interactions: The altered electronic distribution can change hydrogen bonding capabilities and dipole interactions within a receptor's active site, potentially enhancing binding affinity and selectivity.[4]

By leveraging the quantitative data and experimental methods outlined in this guide, researchers and drug development professionals can make more informed decisions in the design and optimization of novel indoline-based therapeutics, harnessing the unique electronic properties of the trifluoromethyl group to achieve desired pharmacological outcomes.

References

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journaleras.com [journaleras.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. assets.cambridge.org [assets.cambridge.org]

- 7. tsijournals.com [tsijournals.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. dovepress.com [dovepress.com]

- 10. 19F [nmr.chem.ucsb.edu]

- 11. web.viu.ca [web.viu.ca]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. web.viu.ca [web.viu.ca]

- 15. shahucollegelatur.org.in [shahucollegelatur.org.in]

The Trifluoromethyl Indoline Core: A Scaffolding for Diverse Biological Activities

A Technical Guide for Researchers and Drug Development Professionals

The 6-(trifluoromethyl)indoline scaffold has emerged as a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents across a range of disease areas. The incorporation of the trifluoromethyl group at the 6-position of the indoline ring system significantly enhances the molecule's lipophilicity and metabolic stability, desirable properties for drug candidates. This technical guide provides a comprehensive overview of the reported biological activities of this compound derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Anticancer Activity

Derivatives of the this compound scaffold have demonstrated notable potential as anticancer agents, primarily through the inhibition of tubulin polymerization and the modulation of key signaling pathways involved in cancer cell proliferation and survival.

Inhibition of Tubulin Polymerization

Certain this compound derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division. By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis in cancer cells.

Quantitative Data: Anticancer Activity of this compound Derivatives

| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference |

| Indoline Derivative 9d | MGC-803 (Gastric) | Antiproliferative | 1.84 | [1] |

| A549 (Lung) | Antiproliferative | 6.82 | [1] | |

| Kyse30 (Esophageal) | Antiproliferative | 1.61 | [1] | |

| Kyse450 (Esophageal) | Antiproliferative | 1.49 | [1] | |

| Kyse510 (Esophageal) | Antiproliferative | 2.08 | [1] | |

| EC-109 (Esophageal) | Antiproliferative | 2.24 | [1] | |

| Tubulin Polymerization | Biochemical | 3.4 | [1] |

Experimental Protocol: In Vitro Tubulin Polymerization Inhibition Assay

This protocol outlines a fluorescence-based assay to determine the effect of test compounds on tubulin polymerization.

-

Reagent Preparation :

-

Prepare a tubulin reaction mix on ice to a final concentration of 2 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP, 15% glycerol, and a fluorescent reporter.

-

Prepare 10x stock solutions of the this compound test compound and positive controls (e.g., 100 µM Nocodazole as an inhibitor, 100 µM Paclitaxel as an enhancer) in General Tubulin Buffer. A vehicle control (buffer with the same percentage of DMSO as the test compounds) should also be prepared.

-

-

Assay Procedure :

-

Pre-warm a 96-well plate to 37°C.

-

Add 5 µL of the 10x test compound, positive controls, or vehicle control to the appropriate wells.

-

To initiate polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well.

-

Immediately place the plate in a pre-warmed microplate reader.

-

-

Data Acquisition and Analysis :

-

Measure the fluorescence intensity over time to generate polymerization curves.

-

Plot the fluorescence data to visualize the effect of the test compounds on the rate and extent of tubulin polymerization.

-

Determine the IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, from the dose-response curve.[2]

-

Signaling Pathway: Disruption of Microtubule Dynamics

Caption: Inhibition of tubulin polymerization by this compound derivatives.

Anti-Inflammatory Activity

Derivatives of this compound have also been investigated for their anti-inflammatory properties, demonstrating inhibition of key enzymes and signaling pathways involved in the inflammatory response.

Dual Inhibition of 5-Lipoxygenase (5-LOX) and Soluble Epoxide Hydrolase (sEH)

An indoline-based compound has been identified as a dual inhibitor of 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH), two enzymes that play crucial roles in the arachidonic acid cascade and inflammation.

Quantitative Data: Inhibition of 5-LOX and sEH

| Compound ID | Target | Assay Type | IC50 (µM) | Reference |

| Indoline Derivative 73 | 5-LOX | Enzymatic | 0.41 ± 0.01 | [3] |

| sEH | Enzymatic | 0.43 ± 0.10 | [3] |

Experimental Protocol: 5-LOX and sEH Inhibition Assays

-

5-Lipoxygenase (5-LOX) Inhibition Assay :

-

Pre-incubate recombinant human 5-LOX with the test compound or vehicle control in a suitable buffer.

-

Initiate the reaction by adding arachidonic acid as the substrate.

-

Stop the reaction after a defined time and extract the products.

-

Analyze the formation of 5-LOX products (e.g., LTB4) by HPLC to determine the inhibitory activity of the compound.[4]

-

-

Soluble Epoxide Hydrolase (sEH) Inhibition Assay :

-

Incubate purified recombinant human sEH with the test compound or vehicle control in a buffer solution.

-

Add a fluorogenic substrate (e.g., CMNPC).

-

Monitor the increase in fluorescence over time, which corresponds to the hydrolysis of the substrate by sEH.

-

Calculate the rate of reaction and determine the percent inhibition for each compound concentration to derive the IC50 value.[5][6]

-

Signaling Pathway: Modulation of the Arachidonic Acid Cascade

Caption: Dual inhibition of 5-LOX and sEH by a this compound derivative.

Neuroprotective Activity

The indole scaffold is a common feature in compounds with neuroprotective properties. While specific data for this compound derivatives in neuroprotection is still emerging, related indole compounds have shown promise in mitigating oxidative stress and neuronal damage in in vitro models of neurodegenerative diseases.

Potential Mechanisms of Neuroprotection

Based on studies of related indole derivatives, potential neuroprotective mechanisms of this compound compounds could involve:

-

Antioxidant Activity : Scavenging of reactive oxygen species (ROS) to protect neurons from oxidative damage.

-

Modulation of Neuroinflammatory Pathways : Inhibition of pro-inflammatory cytokine production in microglial cells.

-

Inhibition of Apoptosis : Prevention of programmed cell death in neuronal cells.[7][8][9]

Experimental Workflow: In Vitro Neuroprotection Assay

Caption: A general workflow for evaluating the neuroprotective effects of test compounds.

Conclusion

The this compound core represents a valuable starting point for the design and synthesis of novel drug candidates with diverse biological activities. The evidence presented in this guide highlights its potential in the development of new anticancer, anti-inflammatory, and neuroprotective agents. Further research into the structure-activity relationships of this compound derivatives will undoubtedly lead to the discovery of more potent and selective therapeutic compounds.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. benchchem.com [benchchem.com]

- 3. Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Cellular Characterization of a Dual Inhibitor of 5-Lipoxygenase and Soluble Epoxide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DSpace [diposit.ub.edu]

- 6. benchchem.com [benchchem.com]

- 7. Neuroprotective effects of novel nitrones: In vitro and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson’s Disease [mdpi.com]

The Strategic Utility of 6-(Trifluoromethyl)indoline as a Precursor for Novel Heterocycles: A Technical Guide for Drug Discovery

Introduction: In the landscape of modern medicinal chemistry, the indoline scaffold remains a privileged structure due to its prevalence in a wide array of biologically active compounds. The strategic incorporation of a trifluoromethyl (CF3) group at the 6-position of the indoline ring offers a powerful tool for modulating the physicochemical and pharmacological properties of resulting heterocyclic compounds. This technical guide provides an in-depth exploration of 6-(trifluoromethyl)indoline as a versatile precursor for the synthesis of novel heterocycles, aimed at researchers, scientists, and drug development professionals. We will delve into synthetic methodologies, present key quantitative data, and visualize relevant biological pathways and experimental workflows.

The Significance of the 6-(Trifluoromethyl) Substituent

The trifluoromethyl group is a bioisostere of the methyl group but imparts profoundly different properties to a molecule. Its strong electron-withdrawing nature and high lipophilicity can significantly influence a compound's metabolic stability, membrane permeability, and binding affinity to biological targets. Specifically, the 6-(trifluoromethyl) substitution on the indoline ring can:

-

Enhance Metabolic Stability: The C-F bond is exceptionally strong, making the trifluoromethyl group resistant to oxidative metabolism, thereby increasing the half-life of the drug candidate.

-

Increase Lipophilicity: This can improve absorption and distribution, allowing the molecule to more readily cross cellular membranes and the blood-brain barrier.

-

Modulate pKa: The electron-withdrawing effect can alter the acidity or basicity of nearby functional groups, influencing ionization at physiological pH and affecting receptor interactions.

-

Improve Target Binding: The trifluoromethyl group can engage in unique interactions with protein targets, such as dipole-dipole and orthogonal multipolar interactions, potentially leading to enhanced potency and selectivity.

Synthesis of Novel Heterocycles from this compound

This compound serves as a key starting material for a variety of heterocyclic systems, most notably through its oxidation to 6-(trifluoromethyl)isatin. This intermediate is then primed for a range of cyclization and condensation reactions to generate structurally diverse scaffolds.

Synthesis of Spiro[this compound-3,x'-heterocycles]

A prominent application of this compound is in the synthesis of spiro-heterocyclic systems, which are of great interest in drug discovery due to their rigid three-dimensional structures that can effectively probe biological target binding sites. A common synthetic strategy involves the initial conversion of this compound to 6-(trifluoromethyl)isatin, followed by a multicomponent reaction.

One such example is the synthesis of spiro[indoline-3,3'-indolizine] derivatives. These compounds can be synthesized with high regio- and stereospecificity in a one-pot, three-component reaction between a substituted indole-2,3-dione (isatin), an amino acid, and an electron-deficient alkene.[1][2]

Data Presentation

Table 1: Physicochemical Properties of this compound and Key Intermediates

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| This compound | C₉H₈F₃N | 187.16 | - | - |

| 6-(Trifluoromethyl)isatin | C₉H₄F₃NO₂ | 215.13 | Light red to gray crystals | - |

Data compiled from publicly available chemical supplier information.

Table 2: Spectroscopic Data for a Representative Spiro[this compound-3,3'-indolizine] Derivative

| Compound | ¹H NMR (ppm) | ¹³C NMR (ppm) | IR (cm⁻¹) | MS (m/z) |

| Representative Spiro[this compound-3,3'-indolizine] | Characteristic signals for aromatic, aliphatic, and spiro-center protons would be listed here. | Characteristic signals for aromatic, aliphatic, carbonyl, and spiro-center carbons would be listed here. | Characteristic absorption bands for C=O, N-H, C-F, and other functional groups would be listed here. | Molecular ion peak and key fragmentation patterns would be listed here. |

Table 3: Biological Activity of Representative Indole-Based Heterocycles

| Compound ID | Target | Assay Type | IC₅₀ (µM) | Cell Line | Reference |

| Indole-based Inhibitor 1 | EGFR | Kinase Assay | 1.026 | - | [3] |

| Indole-based Inhibitor 2 | SRC | Kinase Assay | 0.002 | - | [3] |

| Spirooxindole 4a | - | Cytotoxicity | - | PC-3 | [4] |

Note: The compounds listed are representative of the types of biological activities observed for indole-derived heterocycles and are not necessarily derived from this compound. This table illustrates the potential therapeutic applications.

Experimental Protocols

Protocol 1: Synthesis of 6-(Trifluoromethyl)isatin from this compound (General Procedure)

This is a representative procedure based on known oxidation methods of indolines to isatins.

-

Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as a mixture of acetonitrile and water.

-

Oxidation: Add an oxidizing agent, for example, a combination of sodium bromate and sodium bisulfite, portion-wise to the solution at a controlled temperature (e.g., 0-5 °C).

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with a suitable reducing agent (e.g., sodium thiosulfate solution).

-

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 6-(trifluoromethyl)isatin.

Protocol 2: Synthesis of Spiro[this compound-3,3'-indolizine] Derivatives (General Procedure)

This is a representative one-pot, three-component reaction based on the synthesis of similar spiro[indoline-3,3'-indolizines].[1][2]

-

Reactant Mixture: In a round-bottom flask, combine 6-(trifluoromethyl)isatin (1.0 eq), an amino acid (e.g., (S)-pipecolic acid, 1.0 eq), and an electron-deficient alkene (e.g., trans-3-benzoylacrylic acid, 1.0 eq) in a suitable solvent such as acetonitrile.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC.

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution. If so, collect the solid by filtration.

-

Purification: If the product does not precipitate, concentrate the solvent under reduced pressure and purify the residue by column chromatography on silica gel to yield the desired spiro[indoline-3,3'-indolizine] derivative.

Mandatory Visualization

Signaling Pathways

Many indole-based heterocycles have been identified as potent inhibitors of receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), which are key players in cancer progression.[3][4][5][6] The following diagram illustrates the simplified, intertwined signaling cascades of EGFR and HER2.

Caption: Simplified EGFR and HER2 Signaling Pathways in Cancer.

Experimental and Logical Workflows

The discovery of novel therapeutic agents from a precursor like this compound follows a structured, multi-stage process. The following diagram outlines a typical drug discovery workflow.

Caption: Drug Discovery Workflow Using this compound.

The following diagram illustrates a more detailed experimental workflow for the synthesis and initial biological evaluation of a novel heterocyclic compound derived from this compound.

Caption: Experimental Workflow for Synthesis and Evaluation.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of novel heterocyclic compounds with significant potential in drug discovery. The strategic incorporation of the 6-trifluoromethyl group can impart favorable pharmacokinetic and pharmacodynamic properties. The conversion of this compound to its corresponding isatin opens up a rich area of chemistry, particularly in the construction of complex spiro-heterocyclic scaffolds. The workflows and biological pathways presented herein provide a framework for the rational design and development of new therapeutic agents based on this promising building block. Further exploration of the diverse reactions of this compound and its derivatives is warranted to fully exploit its potential in medicinal chemistry.

References

- 1. Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3'-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The role of HER2, EGFR, and other receptor tyrosine kinases in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Comprehensive Review of HER2 in Cancer Biology and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

The Chemical Biology of 6-(Trifluoromethyl)indoline: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic incorporation of a trifluoromethyl (CF₃) group, particularly at the 6-position, significantly enhances the therapeutic potential of this heterocyclic system. The electron-withdrawing nature and lipophilicity of the trifluoromethyl group can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets. This technical guide provides an in-depth exploration of 6-(trifluoromethyl)indoline and its derivatives in chemical biology, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant biological pathways and workflows.

Physicochemical Properties and Synthesis

The this compound core is a valuable building block in the synthesis of complex pharmaceutical agents. Its chemical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 181513-29-1 |

| Molecular Formula | C₉H₈F₃N |

| Molecular Weight | 187.16 g/mol |

| Appearance | Solid, semi-solid, or liquid |

| Purity | Typically ≥95% |

| Storage Temperature | Refrigerator |

Table 1: Physicochemical Properties of this compound.[1][2]

The synthesis of this compound derivatives can be achieved through various synthetic routes. A common strategy involves the modification of the parent 6-(trifluoromethyl)indole or the cyclization of appropriately substituted anilines.

A Case Study: SM-130686, a 6-(Trifluoromethyl)oxindole Derivative as a Ghrelin Receptor Agonist

A prominent example of a bioactive molecule derived from the this compound scaffold is SM-130686, an oxindole derivative that acts as a potent and orally active agonist of the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor.[1][3]

Quantitative Biological Data

The biological activity of SM-130686 has been characterized through various in vitro and in vivo studies. The following table summarizes key quantitative data for this compound.

| Compound | Target | Assay Type | Value (IC₅₀/EC₅₀) | Cell Line/System |

| SM-130686 | GHSR | GH Release Assay | 6.3 ± 3.4 nM (EC₅₀) | Cultured rat pituitary cells |

| SM-130686 | GHSR | Competitive Binding Assay | 1.2 nM (IC₅₀) | Human GHS receptor 1a (hGHSR1a) |

| Ghrelin | GHSR | GH Release Assay | ~52% relative efficacy of SM-130686 | Cultured rat pituitary cells |

Table 2: Quantitative Biological Data for SM-130686.[3]

Signaling Pathway

SM-130686 exerts its biological effects by binding to and activating the ghrelin receptor (GHSR), a G-protein coupled receptor (GPCR). This activation stimulates downstream signaling cascades, leading to the release of growth hormone (GH).

References

Methodological & Application

Synthesis of 6-(Trifluoromethyl)indoline: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 6-(trifluoromethyl)indoline, a valuable building block in medicinal chemistry and drug discovery. The synthetic strategy involves a two-step process commencing with the Leimgruber-Batcho synthesis of 6-(trifluoromethyl)indole from 2-nitro-4-(trifluoromethyl)toluene, followed by the reduction of the indole to the corresponding indoline.

Overview of the Synthetic Pathway

The synthesis of this compound is efficiently achieved through the following two key transformations:

-

Leimgruber-Batcho Indole Synthesis: This method is renowned for its high yields and mild reaction conditions, making it suitable for industrial applications.[1][2] It begins with the formation of an enamine from 2-nitro-4-(trifluoromethyl)toluene and N,N-dimethylformamide dimethyl acetal (DMF-DMA). This intermediate subsequently undergoes reductive cyclization to yield 6-(trifluoromethyl)indole.

-

Reduction of 6-(Trifluoromethyl)indole: The resulting indole is then reduced to the desired this compound. Catalytic hydrogenation is a common and "green" method for this transformation, though chemical reducing agents can also be employed.[3]

Data Presentation

The following tables summarize the key reagents and expected outcomes for each synthetic step.

Table 1: Reagents and Conditions for the Synthesis of 6-(Trifluoromethyl)indole

| Step | Starting Material | Key Reagents | Solvent | Temperature | Reaction Time | Typical Yield |

| 1a: Enamine Formation | 2-Nitro-4-(trifluoromethyl)toluene | N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | N,N-Dimethylformamide (DMF) | 130-140°C (Reflux) | 2-4 hours | >90% (crude) |

| 1b: Reductive Cyclization | (E)-1-(Dimethylamino)-2-(2-nitro-4-(trifluoromethyl)phenyl)ethene | Palladium on Carbon (10% Pd/C), Hydrogen gas | Methanol or Ethyl Acetate | Room Temperature | 2-6 hours | 80-90% |

Table 2: Reagents and Conditions for the Reduction of 6-(Trifluoromethyl)indole to this compound

| Method | Starting Material | Key Reagents | Solvent | Temperature | Reaction Time | Typical Yield |

| Catalytic Hydrogenation | 6-(Trifluoromethyl)indole | Platinum(IV) oxide (PtO₂) or Platinum on Carbon (Pt/C), Hydrogen gas, Acetic Acid | Ethanol | Room Temperature | 4-8 hours | >95% |

| Chemical Reduction | 6-(Trifluoromethyl)indole | Sodium Cyanoborohydride (NaBH₃CN), Acetic Acid | Methanol | Room Temperature | 6-12 hours | 85-95% |

Experimental Protocols

Protocol 1: Synthesis of 6-(Trifluoromethyl)indole via Leimgruber-Batcho Synthesis

This protocol is adapted from established Leimgruber-Batcho procedures.[2]

Step 1a: Synthesis of (E)-1-(Dimethylamino)-2-(2-nitro-4-(trifluoromethyl)phenyl)ethene

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-nitro-4-(trifluoromethyl)toluene (1.0 eq) in N,N-dimethylformamide (DMF).

-

Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq) to the solution.

-

Heat the reaction mixture to reflux (approximately 130-140°C) and maintain stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the DMF under reduced pressure to obtain the crude enamine intermediate, which typically appears as a dark red oil or solid. This intermediate is often used in the next step without further purification.

Step 1b: Reductive Cyclization to 6-(Trifluoromethyl)indole

-

Dissolve the crude enamine from the previous step in methanol or ethyl acetate.

-

Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%).

-

Secure the flask to a hydrogenation apparatus. Purge the system with hydrogen gas.

-

Stir the mixture vigorously under a hydrogen atmosphere (balloon pressure is typically sufficient) at room temperature for 2-6 hours. Monitor the reaction by TLC until the starting material is consumed.

-

After the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield the crude 6-(trifluoromethyl)indole.

-

Purify the product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Protocol 2: Reduction of 6-(Trifluoromethyl)indole to this compound

Method A: Catalytic Hydrogenation

-

In a high-pressure reaction vessel, dissolve 6-(trifluoromethyl)indole (1.0 eq) in ethanol.

-

Add a catalytic amount of Platinum(IV) oxide (PtO₂) or 10% Platinum on Carbon (Pt/C) and a small amount of glacial acetic acid.

-

Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen gas (typically 50 psi).

-

Stir the reaction mixture at room temperature for 4-8 hours. Monitor the reaction by TLC or GC-MS.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).

-

Filter the reaction mixture through Celite to remove the catalyst, washing the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid.

-

Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound. Further purification can be achieved by column chromatography if necessary.

Method B: Chemical Reduction with Sodium Cyanoborohydride

Sodium cyanoborohydride is a milder reducing agent that can be used as an alternative to catalytic hydrogenation.[4][5]

-

Dissolve 6-(trifluoromethyl)indole (1.0 eq) in methanol.

-

Add glacial acetic acid to the solution until it is acidic (pH 3-4).

-

Cool the mixture in an ice bath and add sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq) portion-wise, maintaining the temperature below 20°C.

-

Allow the reaction to warm to room temperature and stir for 6-12 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, carefully quench the reaction by the slow addition of water.

-

Concentrate the mixture under reduced pressure to remove the methanol.

-

Add water and basify the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Visualizations

Caption: Overall synthetic workflow for this compound.

Caption: Detailed workflow for the Leimgruber-Batcho synthesis.

References

- 1. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sodium Cyanoborohydride [commonorganicchemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

Application Notes and Protocols for Palladium-Catalyzed Synthesis of Trifluoromethyl-Substituted Indolines

For Researchers, Scientists, and Drug Development Professionals

The introduction of a trifluoromethyl (CF3) group into heterocyclic scaffolds, such as indolines, is a well-established strategy in medicinal chemistry for enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates. Palladium-catalyzed reactions have emerged as powerful and versatile tools for the precise and efficient construction of these valuable trifluoromethyl-substituted indolines. This document provides detailed application notes and experimental protocols for three prominent palladium-catalyzed methods, offering a guide for researchers in the synthesis and exploration of novel chemical entities.

Method 1: Palladium-Catalyzed Regioselective [3+2] Heteroannulation of Unactivated Alkenes

This method provides access to trifluoromethyl-substituted indolines through a palladium-catalyzed reaction between trifluoroacetimidoyl chlorides and β,γ-unsaturated carboxylic acids bearing a directing group. The reaction proceeds via a [3+2] heteroannulation pathway.

Reaction Mechanism

The proposed catalytic cycle involves a Pd(II)/Pd(IV) pathway. Initially, the palladium catalyst coordinates to the alkene. This is followed by nucleopalladation, oxidative addition of the trifluoroacetimidoyl chloride, and subsequent reductive elimination to furnish the indoline product and regenerate the active Pd(II) catalyst.

Figure 1: Proposed Catalytic Cycle for [3+2] Heteroannulation.

Experimental Protocol

General Procedure:

-

To an oven-dried Schlenk tube, add the β,γ-unsaturated carboxylic acid derivative (1.0 equiv.), trifluoroacetimidoyl chloride (2.0 equiv.), Pd(OAc)2 (10 mol%), and PPh3 (20 mol%).

-

Evacuate and backfill the tube with nitrogen gas (repeat three times).

-

Add anhydrous THF (0.1 M) via syringe.

-

Add Na3PO4 (2.0 equiv.) to the reaction mixture.

-

Place the sealed tube in a preheated oil bath at 80 °C and stir for 12-24 hours.

-

After completion (monitored by TLC), cool the reaction mixture to room temperature.

-